![molecular formula C9H21O2PS2 B14300479 O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate CAS No. 113341-24-5](/img/structure/B14300479.png)
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS2 It is known for its unique structure, which includes both phosphonothioate and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with propyl alcohol and 2-(propylsulfanyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3P(S)Cl2+C3H7OH+HSCH2CH2C3H7→CH3P(S)(OCH2CH2C3H7)(SCH2CH2C3H7)+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonothioate group can be reduced to phosphine derivatives.
Substitution: The alkoxy and sulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
科学的研究の応用
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as a treatment for certain neurological disorders.
Industry: Utilized in the production of pesticides and other agrochemicals.
作用機序
The mechanism of action of O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The phosphonothioate group plays a crucial role in this binding process, forming strong interactions with the enzyme’s active site residues.
類似化合物との比較
Similar Compounds
- O-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate
- O-Isopropyl S-[2-(isopropylsulfanyl)ethyl] methylphosphonothioate
- O-Butyl S-[2-(butylsulfanyl)ethyl] methylphosphonothioate
Uniqueness
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate is unique due to its specific alkyl chain length and the presence of both phosphonothioate and sulfanyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
113341-24-5 |
|---|---|
分子式 |
C9H21O2PS2 |
分子量 |
256.4 g/mol |
IUPAC名 |
1-[methyl(2-propylsulfanylethylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-6-11-12(3,10)14-9-8-13-7-5-2/h4-9H2,1-3H3 |
InChIキー |
JBVNASFQSFWVOF-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(C)SCCSCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)
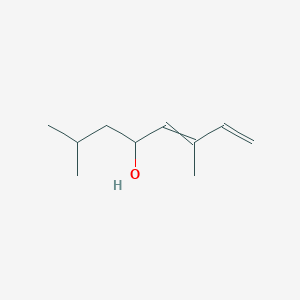
![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
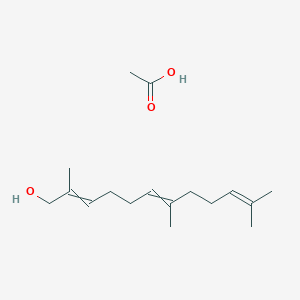
![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)
![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
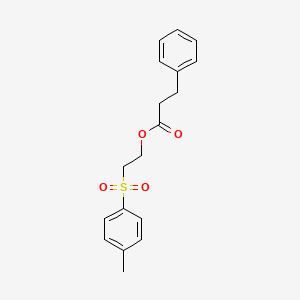
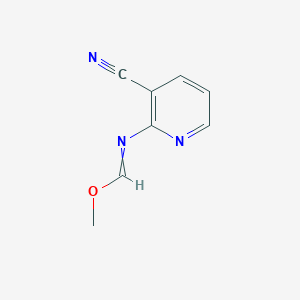
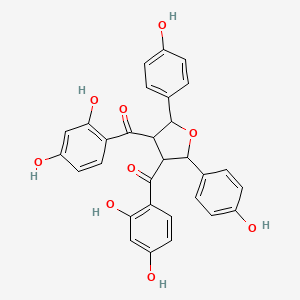
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
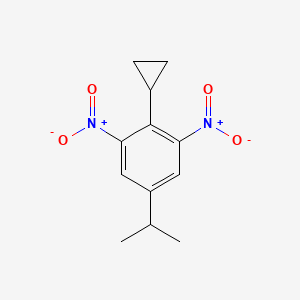
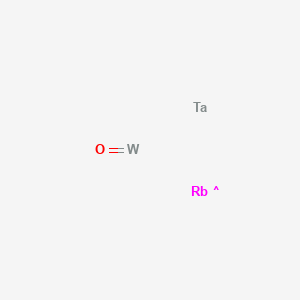
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
